tert-butyl 3-fluoro-5,6-dihydro-2H-pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate is a chemical compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a fluorine atom at the 5th position and a tert-butyl ester group at the 1st position of the tetrahydropyridine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the reaction of 5-fluoro-1,2,3,6-tetrahydropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The product is purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate can be scaled up by using larger reaction vessels and automated systems for mixing and temperature control. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The purification process may involve crystallization or distillation techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom at the 5th position can enhance the compound’s binding affinity to certain enzymes or receptors. The tert-butyl ester group can influence the compound’s lipophilicity and membrane permeability, affecting its overall pharmacokinetic properties. The exact molecular pathways and targets involved in its action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate: Similar structure but with a boronic acid ester group instead of a fluorine atom.
N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester: Contains a boronic acid ester group and a Boc-protected amine group.
Uniqueness
Tert-butyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
tert-butyl 5-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h5H,4,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAMXMSDBSNCTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.